Pinaverium bromid
Übersicht
Beschreibung
Pinaverium bromide is a medication used for functional gastrointestinal disorders . It belongs to a drug group called antispasmodics and acts as a calcium channel blocker in helping to restore the normal contraction process of the bowel . It is most effective when taken for a full course of treatment and is not designed for immediate symptom relief or sporadic, intermittent use .
Synthesis Analysis
Pinaverium bromide synthesis involves using cheap and easily available morpholine as a raw material and an acylating agent to produce a novel intermediate . Pinaverium bromide is synthesized from this intermediate under mild conditions . The raw material reaction is complete, side reactions are less, and the pinaverium bromide has a treatment cis-isomeride content greater than or equal to 99% and trans-isomer content less than or equal to 1% .
Molecular Structure Analysis
The molecular formula of Pinaverium bromide is C26H41Br2NO4 . It has an average mass of 591.416 Da and a monoisotopic mass of 589.140198 Da .
Chemical Reactions Analysis
UV spectrophotometric methods have been developed and validated for the determination of Pinaverium bromide in tablet assay and dissolution studies . The response was linear in the concentration ranges of 2–14 μg/mL at 213 nm and 10–70 μg/mL at 243 nm .
Physical And Chemical Properties Analysis
Pinaverium bromide is a white, fine, crystalline powder . It is slightly soluble in distilled water, practically insoluble in ether, but very soluble in 96% alcohol . The melting range determined by means of Mettler FP apparatus is 152° to 158°C .
Wissenschaftliche Forschungsanwendungen
Behandlung des Reizdarmsyndroms (RDS)
Pinaverium bromid wird häufig zur symptomatischen Behandlung des Reizdarmsyndroms (RDS) eingesetzt. Es hilft, Bauchschmerzen und Darmbeschwerden im Zusammenhang mit RDS zu lindern, indem es als spezifischer Kalziumkanalblocker für den Magen-Darm-Trakt wirkt .
Funktionelle Störungen der Gallenwege
Es ist auch zur Behandlung von funktionellen Störungen der Gallenwege angezeigt, die dazu beitragen, Symptome wie Gallenwegsdyskinesie zu bewältigen .
Pharmazeutische Analyse und Qualitätskontrolle
In der pharmazeutischen Forschung ist this compound Gegenstand von Studien zur Entwicklung und Validierung von UV-spektrophotometrischen Methoden für die Tablettenanalyse und Auflösungsuntersuchungen, um die Qualitätskontrolle und die richtige Dosierung sicherzustellen .
Stabilitätsindizierende Methoden
Es wurden Forschungsarbeiten durchgeführt, um stabilitätsindizierende Methoden wie die Umkehrphasen-Flüssigchromatographie zur Bestimmung von this compound in pharmazeutischen Darreichungsformen zu etablieren .
Zusatztherapie bei Dyspepsie
Es gibt Hinweise darauf, dass this compound als Zusatztherapie bei Patienten mit Dyspepsie eingesetzt werden kann, die auf Protonenpumpenhemmer (PPI) nicht ansprechen, wodurch möglicherweise die Behandlungsergebnisse verbessert werden .
Training von Machine-Learning-Modellen
This compound-Daten werden in der medizinischen Forschung verwendet, um prädiktive Machine-Learning-Modelle zu erstellen, zu trainieren und zu validieren, was zur Weiterentwicklung der personalisierten Medizin und der Optimierung der Behandlung beiträgt .
Wirkmechanismus
Target of Action
Pinaverium bromide primarily targets the voltage-dependent L-type calcium channels located on gastrointestinal (GI) smooth muscle cells . These channels play a crucial role in the contraction and relaxation of smooth muscle cells, which directly influence the motility of the GI tract .
Mode of Action
Pinaverium bromide interacts with the 1,4-dihydropyridine binding sites on these calcium channels in a competitive manner . By binding to these sites, pinaverium bromide stabilizes the non-conducting state of the calcium channels, thereby inhibiting the influx of calcium ions into the smooth muscle cells . This action results in the relaxation of the GI smooth muscle cells .
Biochemical Pathways
The primary biochemical pathway affected by pinaverium bromide is the calcium signaling pathway in GI smooth muscle cells . By blocking the influx of calcium ions, pinaverium bromide disrupts the normal calcium signaling that leads to muscle contraction. This results in the relaxation of the GI tract muscles, which can alleviate symptoms related to motility disorders .
Pharmacokinetics
Pinaverium bromide is a quaternary ammonium compound, which restricts its absorption through the intestinal mucosa . After oral administration, less than 10% of the dose enters the bloodstream, of which 95%-98% binds to proteins . The peak plasma concentration is reached within 0.5-3 hours after administration, and the terminal half-life is approximately 1.5 hours .
Result of Action
The primary molecular effect of pinaverium bromide is the inhibition of calcium ion influx into GI smooth muscle cells . On a cellular level, this results in the relaxation of these cells, leading to a decrease in GI motility . Clinically, this can relieve symptoms such as GI spasm and pain, and can also affect transit disturbances related to motility disorders .
Action Environment
The action of pinaverium bromide can be influenced by various environmental factors. For instance, the presence of food in the GI tract can affect the absorption and consequently the efficacy of the drug . Furthermore, the pH of the stomach can influence the stability of the drug.
Safety and Hazards
Zukünftige Richtungen
Pinaverium bromide is superior to placebo for the treatment of IBS symptoms, irrespective of patient age or gender, study publication year, sample size, or methodological quality score . The number needed to treat in this meta-analysis is amongst the lowest for studies and meta-analyses of antispasmodics versus placebo in IBS .
Eigenschaften
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXLCMLVINENI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41Br2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59995-65-2 (Parent) | |
Record name | Pinaverium bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053251948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048614 | |
Record name | Pinaverium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53251-94-8 | |
Record name | Pinaverium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53251-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinaverium bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053251948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinaverium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pinaverium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.